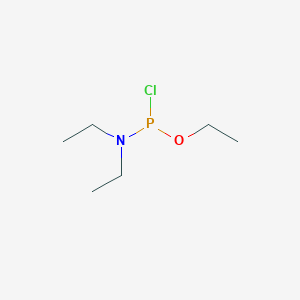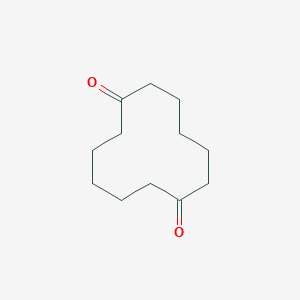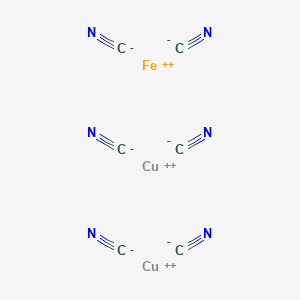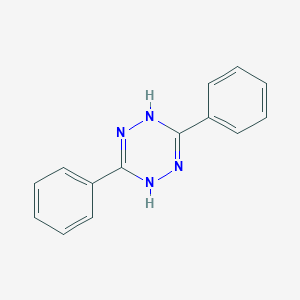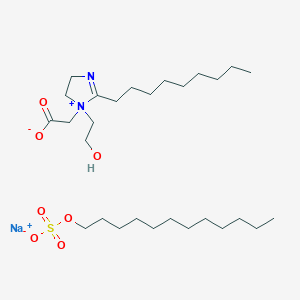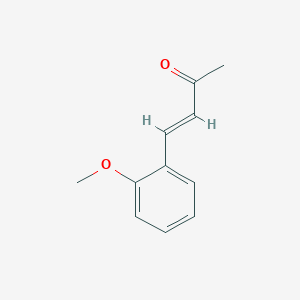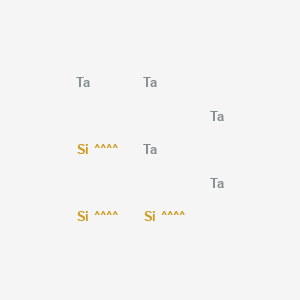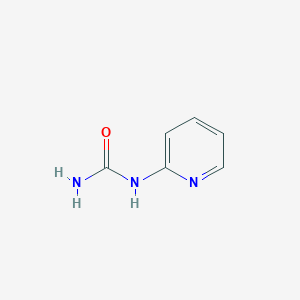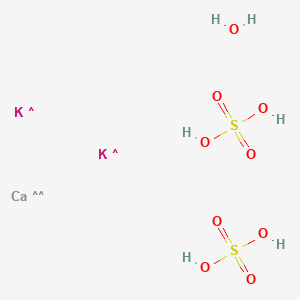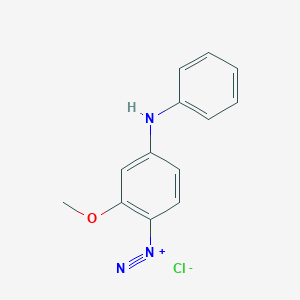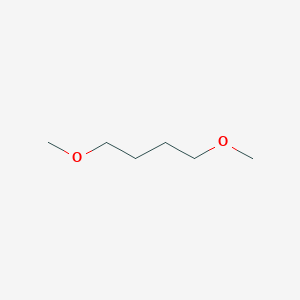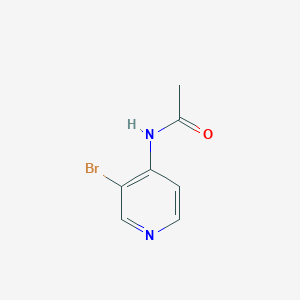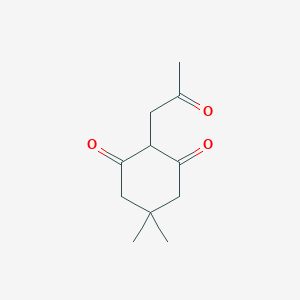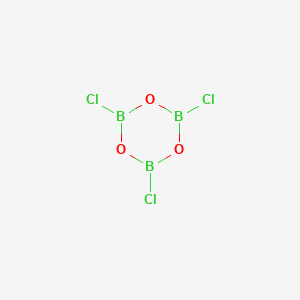
Trichloroboroxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloroboroxin is a chemical compound with the molecular formula B₃Cl₃O₃ It is a boron-containing compound that is characterized by the presence of three boron atoms, three chlorine atoms, and three oxygen atoms arranged in a cyclic structure
準備方法
Synthetic Routes and Reaction Conditions: Trichloroboroxin can be synthesized through the reaction of boric acid with phosphorus pentachloride. The reaction typically occurs under controlled conditions, where boric acid (H₃BO₃) is treated with phosphorus pentachloride (PCl₅) to yield this compound along with other by-products. The reaction can be represented as follows: [ 3H₃BO₃ + 3PCl₅ \rightarrow B₃Cl₃O₃ + 3POCl₃ + 3HCl ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization to obtain pure this compound.
化学反応の分析
Types of Reactions: Trichloroboroxin undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form boric acid and hydrochloric acid. [ B₃Cl₃O₃ + 3H₂O \rightarrow 3H₃BO₃ + 3HCl ]
Substitution Reactions: this compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups.
Complex Formation: It can form complexes with various ligands, which can alter its chemical properties and reactivity.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Alkyl or aryl halides in the presence of a suitable catalyst.
Complex Formation: Ligands such as amines, phosphines, or other donor molecules.
Major Products Formed:
Hydrolysis: Boric acid and hydrochloric acid.
Substitution Reactions: Alkyl or aryl derivatives of this compound.
Complex Formation: Various boron-ligand complexes.
科学的研究の応用
Trichloroboroxin has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as diagnostic agents.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
作用機序
The mechanism of action of trichloroboroxin involves its ability to interact with various molecular targets through the formation of boron-oxygen and boron-chlorine bonds. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and alteration of molecular pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of this compound being studied.
類似化合物との比較
Boroxine: A compound with a similar cyclic structure but without chlorine atoms.
Tribromoboroxin: A similar compound where the chlorine atoms are replaced by bromine atoms.
Trimethylboroxin: A derivative where the chlorine atoms are replaced by methyl groups.
Uniqueness of Trichloroboroxin: this compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other boron-containing compounds. Its ability to undergo various chemical reactions and form complexes with different ligands makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
2,4,6-trichloro-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Cl3O3/c4-1-7-2(5)9-3(6)8-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYWJQDWARHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160037 |
Source


|
| Record name | Trichloroboroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-91-8 |
Source


|
| Record name | Trichloroboroxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroboroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
